2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide
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Overview
Description
2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide is a chemical compound with the molecular formula C13H10FNO2S. It is known for its unique structure, which includes a thiophene ring substituted with a 4-fluorobenzoyl group and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: N-substituted acetamides.
Scientific Research Applications
2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anti-cancer, and anti-microbial agents.
Material Science: The compound is used in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The 4-fluorobenzoyl group enhances its binding affinity to these targets, while the thiophene ring provides structural stability. The acetamide group facilitates hydrogen bonding interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Chlorobenzoyl)thiophen-2-yl]acetamide
- 2-[5-(4-Methylbenzoyl)thiophen-2-yl]acetamide
- 2-[5-(4-Bromobenzoyl)thiophen-2-yl]acetamide
Uniqueness
2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide is unique due to the presence of the 4-fluorobenzoyl group, which imparts distinct electronic properties and enhances its binding affinity to biological targets compared to its analogs with different substituents on the benzoyl group .
Properties
IUPAC Name |
2-[5-(4-fluorobenzoyl)thiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(18-11)7-12(15)16/h1-6H,7H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWDCWGHUQXVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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